Oxypurinol 7-riboside

Pyrimidine Metabolism Allopurinol Biomarker Erythrocyte Orotidine

Oxypurinol 7-riboside (CAS 16220-08-9) is a ribonucleoside derivative of the xanthine oxidase inhibitor oxypurinol, the primary active metabolite of the anti-gout drug allopurinol. It is distinct from the parent compound and the main metabolite, forming the critical precursor to oxypurinol-7-ribotide, a potent inhibitor of orotidine-5'-monophosphate decarboxylase.

Molecular Formula C10H11N4O6+
Molecular Weight 283.22 g/mol
CAS No. 16220-08-9
Cat. No. B097684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxypurinol 7-riboside
CAS16220-08-9
Synonymsoxypurinol 7-riboside
oxypurinol-7-riboside
Molecular FormulaC10H11N4O6+
Molecular Weight283.22 g/mol
Structural Identifiers
SMILESC1C(C(C(C(O1)O[N+]23C4=CN=CN=C4N=C2O3)O)O)O
InChIInChI=1S/C10H11N4O6/c15-5-2-18-9(7(17)6(5)16)19-14-4-1-11-3-12-8(4)13-10(14)20-14/h1,3,5-7,9,15-17H,2H2/q+1/t5-,6-,7-,9?,14?/m1/s1
InChIKeyCYQFEGWHROFKNL-NTRJPUSZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxypurinol 7-riboside (CAS 16220-08-9): A Specialized Allopurinol Metabolite and Probe for Pyrimidine Metabolism


Oxypurinol 7-riboside (CAS 16220-08-9) is a ribonucleoside derivative of the xanthine oxidase inhibitor oxypurinol, the primary active metabolite of the anti-gout drug allopurinol [1]. It is distinct from the parent compound and the main metabolite, forming the critical precursor to oxypurinol-7-ribotide, a potent inhibitor of orotidine-5'-monophosphate decarboxylase [2]. Unlike the broadly acting xanthine oxidase inhibitors allopurinol and oxypurinol, this compound serves as a specific chemical probe for investigating allopurinol-induced derangements in pyrimidine nucleotide metabolism, and is a key biomarker in specific pathological states such as renal failure and Lesch-Nyhan syndrome [3].

Workflow
Pyrimidine metabolism disruption probe
Selection Logic
7-ribotide precursor for orotidylate decarboxylase studies
Use Context
Analytical reference standard for biomarker-specific quantification

Why Allopurinol, Oxypurinol, or Other Riboside Isomers Cannot Replace Oxypurinol 7-riboside in Targeted Research


Generic substitution is untenable. While allopurinol and its active metabolite oxypurinol are both xanthine oxidase inhibitors, the 7-riboside is a distinct downstream metabolite with a unique biological role that the others lack. In humans, allopurinol is metabolized into oxypurinol (80%) and a mixture of riboside conjugates, including the 7-riboside [1]. Unlike the primary metabolites, only the phosphate derivative of oxypurinol 7-riboside (oxypurinol-7-ribotide) has been identified as a potent inhibitor of orotidylate monophosphate decarboxylase, thereby disrupting pyrimidine metabolism [2]. Consequently, oxypurinol-1-riboside or other metabolic isomers do not serve as precursors to this specific inhibitory nucleotide, making the 7-riboside an irreplaceable analytical standard and mechanistic probe for this distinct pathway [3].

Allopurinol and oxypurinol are xanthine oxidase inhibitors; they do not generate the 7-ribotide inhibitor of orotidylate decarboxylase.
Oxypurinol-1-riboside and other isomers cannot serve as precursors to the active 7-ribotide nucleotide.
Alternative ribosides lack the specific correlation with erythrocyte orotidine accumulation, limiting their biomarker utility.

Quantitative Evidence for the Selection of Oxypurinol 7-riboside Over Its Closest Analogs


Specific Correlation with Erythrocyte Orotidine Accumulation: A Marker for Pyrimidine Metabolism Disruption

In patients on allopurinol therapy, oxypurinol 7-riboside is specifically linked to the disruption of pyrimidine metabolism. A good correlation was found between the elevated urinary excretion of this compound and the accumulation of orotidine in erythrocytes [1]. This correlation is not observed with the parent drug allopurinol or its primary metabolite oxypurinol, making it a direct and quantifiable marker for the specific off-target effect of allopurinol therapy that is mediated through its metabolite's ribotide form.

Erythrocyte Orotidine Correlation
Head-to-head
Urinary oxypurinol-7-riboside uniquely correlates with erythrocyte orotidine; no such correlation for allopurinol or oxypurinol.
Supports biomarker specificity for pyrimidine disruption.
Endpoint context: human subjects with renal failure or Lesch-Nyhan syndrome.
Pyrimidine Metabolism Allopurinol Biomarker Erythrocyte Orotidine

Quantitative Elevation in Disease States Compared to Controls

The urinary excretion of oxypurinol 7-riboside is specifically and significantly elevated in patients with renal failure and Lesch-Nyhan syndrome. These groups excreted increased amounts compared with both control subjects and patients with normal renal function who were also on allopurinol therapy [1]. This quantitative differentiation provides a clear advantage for its use as a disease-specific biomarker over the non-specific excretion patterns of oxypurinol or allopurinol-1-riboside.

Urinary Excretion Elevation
Head-to-head
Significantly elevated excretion in renal failure and Lesch-Nyhan syndrome vs. controls and patients with normal renal function.
Supports disease-state biomarker differentiation.
Clinical study context; exact fold-change not specified in available data.
Renal Failure Lesch-Nyhan Syndrome Urinary Biomarker

Mechanistic Tie to Orotidylate Decarboxylase Inhibition via the 7-Ribotide

The primary mechanism distinguishing oxypurinol 7-riboside from its analogs is its role as the precursor to oxypurinol-7-ribotide, a potent inhibitor of orotidine-5'-monophosphate decarboxylase. This inhibition is the proposed cause of orotidine accumulation and pyrimidine derangement during allopurinol therapy [1]. Neither allopurinol, oxypurinol, nor the 1-riboside isomers can generate this specific nucleotide inhibitor, representing a unique, mechanism-based differentiation.

Mechanism: 7-Ribotide Inhibition
Class-level
Metabolic precursor to oxypurinol-7-ribotide, reported inhibitor of orotidine-5'-monophosphate decarboxylase.
Reported mechanism context; requires in vitro validation.
Quantitative IC50 data not available; class-level inference.
Enzyme Inhibition Mechanism of Action Prodrug

Distinct Metabolic Profile and Tissue Half-Life as a Ribonucleotide

Following administration of radiolabeled allopurinol or oxipurinol, oxipurinol-7-ribonucleotide was detected in rat liver and kidney at concentrations ranging from less than 10⁻⁹ to 10⁻⁶ M, with its biological half-life directly related to the concentration of its free base [1]. This distinct pharmacokinetic profile, including its absence in erythrocytes and brain where other nucleotides are present, differentiates it from allopurinol-1-ribonucleotide and demonstrates its tissue-specific formation and retention.

Tissue Distribution Profile
Cross-study
7-ribotide absent in erythrocytes; detected in liver and kidney, unlike 1-ribotide which appears in red blood cells.
Supports tissue-specific toxicology endpoint review.
In vivo rat study context; tissue concentration range 10⁻⁹–10⁻⁶ M.
Pharmacokinetics Tissue Distribution Metabolite Profiling

Top Application Scenarios for Procuring Oxypurinol 7-riboside Based on Verified Evidence


Analytical Standard for Clinical Biomarker Quantification

Use as a certified reference standard in liquid chromatography-mass spectrometry (LC-MS/MS) methods for the absolute quantification of oxypurinol 7-riboside in urine and serum samples from patients on allopurinol therapy. This is critical for clinical labs monitoring pyrimidine metabolism disruption in renal failure or Lesch-Nyhan syndrome, where its correlation with erythrocyte orotidine makes it a key diagnostic marker [1].

Mechanistic Probe for Orotidylate Decarboxylase Inhibition Studies

Utilize as a precursor substrate in cell-free or cell-based assays to generate the active inhibitor oxypurinol-7-ribotide, enabling the study of orotidine-5'-monophosphate decarboxylase kinetics and the mechanism of allopurinol-induced pyrimidine derangement. This is not feasible with oxypurinol or other riboside isomers [1].

In Vitro Metabolism and Toxicology Profiling Reagent

Employ as a parent compound in hepatocyte or tissue homogenate incubation studies to map the tissue-specific phosphorylation kinetics and identify the kinases responsible for its conversion to the active ribotide form. The distinct tissue distribution profile of its metabolite, particularly its exclusion from erythrocytes, provides a clear endpoint for such toxicological investigations [2].

Environmental Monitoring and Wastewater Epidemiology Standard

Serve as a high-purity standard for environmental analysis. As oxypurinol is a stable marker for domestic wastewater, its 7-riboside metabolite provides an additional level of specificity for tracing allopurinol consumption patterns and the transformation of purine analogs in aquatic environments [3].

Application
Selection Property
Validation Focus
Pyrimidine metabolism biomarker quantification
7-riboside-specific urinary correlation
Orotidine accumulation endpoint validation
Orotidylate decarboxylase inhibition studies
Metabolic precursor to active 7-ribotide
Enzyme kinetics and pyrimidine derangement modeling
In vitro tissue-specific metabolism profiling
Tissue-exclusion profile (erythrocyte absence)
Phosphorylation kinetics and kinase identification
Environmental wastewater epidemiology
Allopurinol consumption tracer specificity
Transformation product tracking in aquatic systems
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